molecular formula C30H36O4 B8623644 4-(Benzyloxy)phenyl 4-(decyloxy)benzoate CAS No. 129561-09-7

4-(Benzyloxy)phenyl 4-(decyloxy)benzoate

Número de catálogo: B8623644
Número CAS: 129561-09-7
Peso molecular: 460.6 g/mol
Clave InChI: CVZVJMWYUUNCPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Benzyloxy)phenyl 4-(decyloxy)benzoate is a useful research compound. Its molecular formula is C30H36O4 and its molecular weight is 460.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Liquid Crystal Applications

Synthesis and Characterization
BDBB is primarily recognized for its role as a liquid crystal compound. It has been synthesized through a multi-step process involving the alkylation of ethyl 4-hydroxybenzoate and subsequent esterification reactions. The final product exhibits distinct mesomorphic properties, making it suitable for liquid crystal display (LCD) applications .

Thermodynamic Properties
The thermodynamic characteristics of BDBB were analyzed using Inverse Gas Chromatography (IGC), which provided insights into its interaction with various solvents at elevated temperatures (333.2 K to 493.2 K). This analysis is crucial for understanding the selectivity and efficiency of BDBB in liquid crystal applications, particularly in optimizing its use in display technologies .

Medicinal Chemistry

Potential Neuroprotective Effects
Recent studies have explored the potential of derivatives related to BDBB in medicinal chemistry, particularly as inhibitors for monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. For instance, compounds structurally similar to BDBB were synthesized and demonstrated significant MAO-B inhibitory activity, competitive binding, and neuroprotective effects . This suggests that BDBB derivatives could be developed further as therapeutic agents for neuroprotection.

Antioxidant Activity
In addition to MAO-B inhibition, certain derivatives have shown promising antioxidant properties. These compounds can mitigate oxidative stress, which is a contributing factor in various neurodegenerative conditions. The ability to cross the blood-brain barrier (BBB) enhances their potential as effective therapeutic agents .

Case Study 1: Liquid Crystal Displays

In a study focusing on the synthesis and characterization of BDBB, the compound was evaluated for its suitability in LCD applications. The results indicated that BDBB possesses favorable thermal stability and phase transition temperatures, making it an excellent candidate for high-performance displays .

Case Study 2: Neuroprotective Agents

A series of benzoate derivatives based on the structure of BDBB were synthesized to assess their MAO-B inhibitory activity. One derivative showed an IC50 value of 0.062 µM, indicating potent inhibition. Additionally, it exhibited significant antioxidant capabilities and metal-chelating properties, highlighting its multifaceted therapeutic potential against Parkinson's disease .

Summary Table of Applications

Application Area Details Key Findings
Liquid CrystalsUsed in LCD technology; characterized using IGCFavorable thermodynamic properties for display applications
Medicinal ChemistryPotential MAO-B inhibitors for Parkinson's treatmentSignificant inhibitory activity and antioxidant effects
NeuroprotectionCompounds derived from BDBB show neuroprotective effectsEffective against oxidative stress; good BBB permeability

Propiedades

Número CAS

129561-09-7

Fórmula molecular

C30H36O4

Peso molecular

460.6 g/mol

Nombre IUPAC

(4-phenylmethoxyphenyl) 4-decoxybenzoate

InChI

InChI=1S/C30H36O4/c1-2-3-4-5-6-7-8-12-23-32-27-17-15-26(16-18-27)30(31)34-29-21-19-28(20-22-29)33-24-25-13-10-9-11-14-25/h9-11,13-22H,2-8,12,23-24H2,1H3

Clave InChI

CVZVJMWYUUNCPE-UHFFFAOYSA-N

SMILES canónico

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Origen del producto

United States

Synthesis routes and methods

Procedure details

4-Benzyloxyphenol (20.0 g. 100 mmol) was dissolved in 200 mL dry ether and 10 mL triethylamine. 4-Decyloxybenzoyl chloride (30.0 g, 100 mmol) was added dropwise with stirring at room temperature under nitrogen. After 1 day of stirring at room temperature under nitrogen atmosphere, 200 mL toluene and 200 mL methylene chloride were added to the reaction mixture. The reaction mixture was then filtered and the filtrate washed twice with 0.5N HCl, once with water, and dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was recrystallized from toluene-ethanol to provide 43.9 g (95% yield) 4-benzyloxyphenyl 4-decyloxybenzoate.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.